3,5-dichloro-N-(1-hydroxy-4-methylpentan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dichloro-N-(1-hydroxy-4-methylpentan-2-yl)benzamide, commonly known as DCPB, is a chemical compound that has been widely studied for its potential applications in various scientific fields. It is a highly potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which has been implicated in the development of several diseases, including diabetes, obesity, and cancer.
Wirkmechanismus
DCPB exerts its pharmacological effects by selectively inhibiting the activity of 3,5-dichloro-N-(1-hydroxy-4-methylpentan-2-yl)benzamide, a key regulator of insulin signaling and glucose homeostasis. By blocking 3,5-dichloro-N-(1-hydroxy-4-methylpentan-2-yl)benzamide activity, DCPB enhances insulin sensitivity and glucose uptake, leading to improved glycemic control in diabetic and obese animal models. Moreover, DCPB has been shown to inhibit the proliferation and migration of cancer cells by disrupting the signaling pathways involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
DCPB has been shown to have a number of biochemical and physiological effects on various tissues and organs. In animal models, DCPB has been shown to improve glucose tolerance, reduce insulin resistance, and decrease body weight and adiposity. Additionally, DCPB has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, colon, and lung cancer.
Vorteile Und Einschränkungen Für Laborexperimente
DCPB has several advantages as a tool compound for biochemical and pharmacological studies. It is highly potent and selective for 3,5-dichloro-N-(1-hydroxy-4-methylpentan-2-yl)benzamide, making it a useful tool for investigating the role of this enzyme in various physiological processes. Additionally, DCPB has been shown to have minimal off-target effects, which reduces the risk of unwanted side effects in animal models. However, DCPB also has some limitations as a tool compound. It is relatively expensive and difficult to synthesize, which can limit its availability for use in research studies.
Zukünftige Richtungen
There are several future directions for research on DCPB and its potential applications in various scientific fields. One area of interest is the development of novel therapeutics based on DCPB and other 3,5-dichloro-N-(1-hydroxy-4-methylpentan-2-yl)benzamide inhibitors for the treatment of diabetes, obesity, and cancer. Additionally, further studies are needed to elucidate the precise mechanisms by which DCPB exerts its pharmacological effects, as well as its potential off-target effects in animal models. Finally, more research is needed to optimize the synthesis and purification of DCPB, in order to improve its availability for use in research studies.
Synthesemethoden
DCPB can be synthesized through a multi-step process that involves the reaction of 3,5-dichloroaniline with 2-bromo-4-methylpentane, followed by the addition of sodium hydroxide and benzoyl chloride. The resulting product is then purified through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
DCPB has been extensively studied for its potential applications in the field of drug discovery. It has been shown to exhibit potent anti-diabetic, anti-obesity, and anti-cancer properties, making it a promising candidate for the development of novel therapeutics. Additionally, DCPB has been used as a tool compound in biochemical and pharmacological studies to investigate the role of 3,5-dichloro-N-(1-hydroxy-4-methylpentan-2-yl)benzamide in various physiological processes.
Eigenschaften
IUPAC Name |
3,5-dichloro-N-(1-hydroxy-4-methylpentan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO2/c1-8(2)3-12(7-17)16-13(18)9-4-10(14)6-11(15)5-9/h4-6,8,12,17H,3,7H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESBBKPPCHEJDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC(=O)C1=CC(=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-(1-hydroxy-4-methylpentan-2-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.